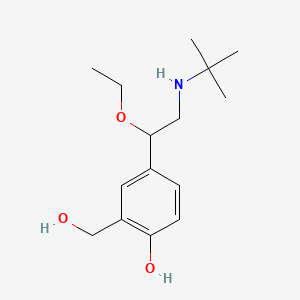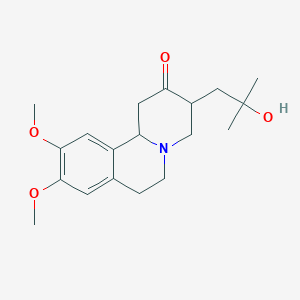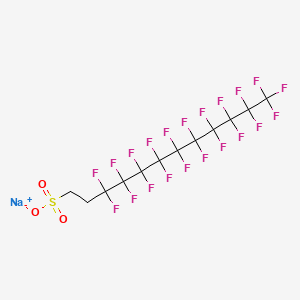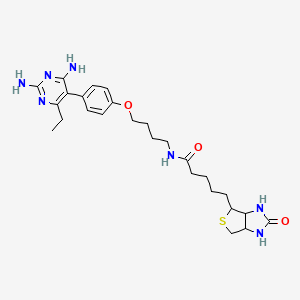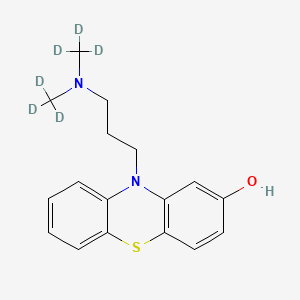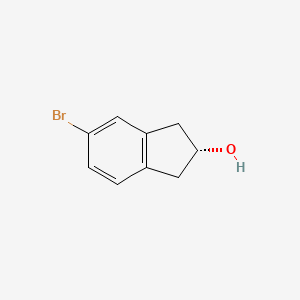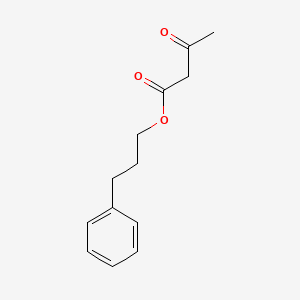
3-Phenylpropyl acetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpropyl acetoacetate is an organic compound with the molecular formula C13H16O3 It is an ester derived from acetoacetic acid and 3-phenylpropanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenylpropyl acetoacetate can be synthesized through the transesterification of ethyl acetoacetate with 3-phenylpropanol. This reaction typically requires a catalyst, such as pure silica or other catalytic materials, to facilitate the esterification process . The reaction conditions often involve heating the reactants to promote the formation of the desired ester while minimizing side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpropyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of phenylpropanoic acid or phenylacetone.
Reduction: Formation of 3-phenylpropanol.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
3-Phenylpropyl acetoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Phenylpropyl acetoacetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetoacetic acid and 3-phenylpropanol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the phenyl group, which can stabilize intermediates and transition states during chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpropyl acetate: An ester with similar structural features but different reactivity and applications.
Ethyl acetoacetate: A commonly used β-keto ester with a simpler structure.
Phenylpropanoic acid: A carboxylic acid derivative with similar functional groups.
Uniqueness
3-Phenylpropyl acetoacetate is unique due to the combination of the acetoacetate moiety and the phenylpropyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
3-phenylpropyl 3-oxobutanoate |
InChI |
InChI=1S/C13H16O3/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 |
Clé InChI |
XPOCLMJKMPFRAM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




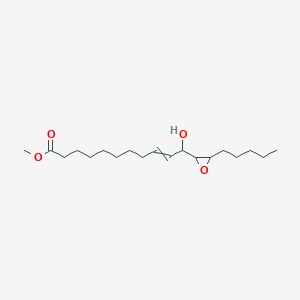
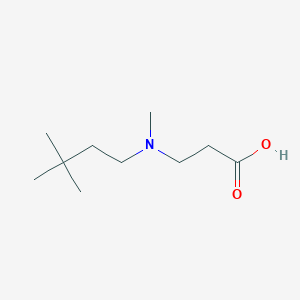
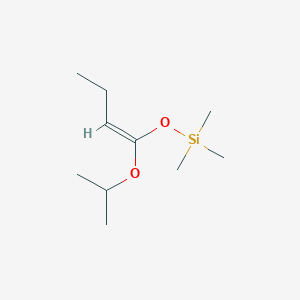
![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)

